Lithium;1,3-benzothiazole-2-carboxylate

Description

Contextualization within Organolithium and Heterocyclic Chemistry

The study of Lithium 1,3-benzothiazole-2-carboxylate (B13909208) is deeply rooted in two major fields of chemistry: organolithium chemistry and heterocyclic chemistry.

Organolithium Chemistry: Organolithium reagents are a class of organometallic compounds characterized by a carbon-lithium (C-Li) bond. wikipedia.org Due to the significant difference in electronegativity between carbon and lithium, this bond is highly polar, imparting carbanionic character to the carbon atom. This makes organolithium reagents exceptionally strong bases and potent nucleophiles, and they are widely used in organic synthesis for deprotonation reactions and for forming new carbon-carbon bonds. wikipedia.orgnumberanalytics.com While Lithium 1,3-benzothiazole-2-carboxylate does not possess a direct C-Li bond, it is typically synthesized from its parent carboxylic acid via deprotonation with a strong lithium base, such as n-butyllithium (n-BuLi). organicchemistrydata.org Its existence and reactivity are thus intrinsically linked to the fundamental principles of organolithium reagents.

Heterocyclic Chemistry: Heterocyclic compounds, which contain atoms of at least two different elements as members of their ring(s), are ubiquitous in nature and essential to life. mdpi.com The benzothiazole (B30560) moiety is a prominent heterocyclic system, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. mdpi.com This bicyclic structure is found in numerous compounds with a vast range of biological activities and industrial applications. nih.govrsc.org Benzothiazole derivatives are key components in the development of anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. nih.govjyoungpharm.org The chemistry of benzothiazoles, including their synthesis and functionalization, is a mature and active area of research. mdpi.commdpi.com Lithium 1,3-benzothiazole-2-carboxylate serves as a key intermediate within this field, bridging the gap between the foundational heterocyclic scaffold and more complex, functionalized derivatives.

Strategic Importance of Benzothiazole Carboxylates in Synthetic Chemistry

The benzothiazole ring is a cornerstone in the design of pharmacologically active molecules and functional materials. nih.govmdpi.com The strategic value of benzothiazole carboxylates, particularly those functionalized at the 2-position like the parent acid of the title compound, lies in their versatility as synthetic intermediates.

The carboxylic acid group serves as a highly adaptable functional handle for further molecular elaboration. It can be converted into a wide array of other functional groups, such as esters, amides, and acyl chlorides, enabling the construction of large libraries of derivatives for biological screening. thieme-connect.deacs.org Furthermore, the carboxylate group is a key participant in modern cross-coupling reactions. One of the most powerful applications is in palladium-catalyzed decarboxylative cross-coupling, where the carboxylic acid is extruded as carbon dioxide while a new carbon-carbon or carbon-heteroatom bond is formed. acs.orgnih.gov This methodology provides a direct route to synthesize 2-arylbenzothiazoles and other substituted heterocycles, which are often challenging to prepare using traditional methods. nih.govresearchgate.net

The development of such synthetic strategies underscores the importance of benzothiazole carboxylates as building blocks that allow for the efficient and modular assembly of complex molecular architectures.

| Reaction Type | Substrate | Typical Reagents | Product Class | Reference |

|---|---|---|---|---|

| Decarboxylative Cross-Coupling | Heteroaromatic Carboxylic Acid | Palladium Catalyst, Aryl Halide, Base | Aryl-substituted Heterocycle | acs.orgnih.gov |

| Condensation/Cyclization | 2-Aminothiophenol (B119425) + Carboxylic Acid | Coupling Agent (e.g., (o-CF3PhO)3P) or Acid Catalyst | 2-Substituted Benzothiazole | nih.govacs.org |

| Oxidative Decarboxylation | α-Keto Acid + 2-Aminothiophenol | Blue LED Irradiation or Catalyst | 2-Substituted Benzothiazole | researchgate.net |

Evolution of Lithium Carboxylates as Versatile Reagents

Lithium carboxylates, formed by the deprotonation of carboxylic acids, have evolved from being considered simple salt intermediates to versatile reagents in their own right. Initially, their formation was often just the first step in a sequence, for example, in the reaction of carboxylic acids with two equivalents of an organolithium reagent to form ketones after aqueous workup. youtube.comaklectures.com In this process, the first equivalent of organolithium acts as a base to form the lithium carboxylate, and the second acts as a nucleophile. youtube.com

More recently, the focus has shifted to leveraging the unique reactivity of the carboxylate group itself. The stability of lithium carboxylates can be influenced by the presence of other lithium salts in solution, which can prevent undesirable side reactions like disproportionation. acs.org This enhanced stability allows them to be used in more controlled synthetic applications.

A significant advancement has been the use of lithium carboxylates in decarboxylative functionalization reactions. researchgate.net In these processes, the carboxylate group is not merely a spectator but an active participant that is ultimately removed, driving the reaction forward through the release of carbon dioxide. This strategy has been applied to a range of transformations, including fluorination and trifluoromethylthiolation, providing novel pathways to valuable fluorinated compounds. researchgate.net This evolution highlights a broader trend in organic synthesis toward using readily available functional groups like carboxylic acids as activatable handles for complex bond formations.

| Reagent Class | Key Feature | Primary Reactivity | Typical Application | Reference |

|---|---|---|---|---|

| Organolithium Reagents (R-Li) | Polar C-Li Bond | Strong Base, Nucleophile | Deprotonation, C-C Bond Formation | wikipedia.orgnumberanalytics.com |

| Lithium Carboxylates (R-COOLi) | Ionic O-Li Bond | Weak Nucleophile, Precursor for Decarboxylation | Formation of Ketones, Decarboxylative Coupling | youtube.comresearchgate.net |

Scope and Objectives of Research on Lithium;1,3-benzothiazole-2-carboxylate

While extensive research exists on the parent benzothiazole-2-carboxylic acid and the broader classes of organolithiums and benzothiazoles, dedicated studies on the isolated Lithium 1,3-benzothiazole-2-carboxylate are less common. Therefore, the scope of current research is largely defined by its potential as a reactive intermediate. The primary objectives for investigating this specific compound can be outlined as follows:

Optimization of Decarboxylative Coupling Reactions: A major research goal is to utilize Lithium 1,3-benzothiazole-2-carboxylate as a direct precursor in metal-catalyzed decarboxylative cross-coupling reactions. acs.orgnih.gov Research would focus on developing milder, more efficient, and more sustainable catalytic systems (e.g., using earth-abundant metals like copper or cobalt) to synthesize a diverse range of 2-aryl and 2-alkyl benzothiazoles. organic-chemistry.orgresearchgate.net

Elucidation of Reaction Mechanisms: Investigating the precise role of the lithium cation in modulating the solubility, stability, and reactivity of the benzothiazole carboxylate anion is a key objective. acs.org Understanding the aggregation state of the compound in different solvents and its interaction with catalysts could lead to improved reaction protocols and higher yields.

Synthesis of Novel Heterocyclic Scaffolds: The compound serves as a key building block for more complex molecules. Research objectives include its use in multi-step syntheses of novel pharmaceutical agents, functional dyes, and organic materials. nih.govmdpi.com This involves converting the carboxylate into other functionalities or using it as an anchor point for further molecular assembly.

Development of One-Pot Synthetic Procedures: A practical goal is the development of streamlined, one-pot procedures that generate and consume Lithium 1,3-benzothiazole-2-carboxylate in situ. For instance, a process could involve the direct lithiation of benzothiazole followed by carboxylation (with CO₂) and subsequent decarboxylative functionalization without isolating the intermediate salt. nih.gov Such procedures improve synthetic efficiency and reduce waste.

In essence, the research focus is not on the compound in isolation, but on harnessing its latent reactivity to enable the efficient synthesis of high-value, functionalized benzothiazole derivatives.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S.Li/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSIWUUOKQHBHH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

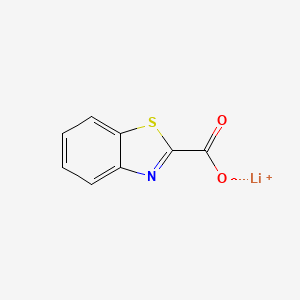

[Li+].C1=CC=C2C(=C1)N=C(S2)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4LiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Lithium;1,3 Benzothiazole 2 Carboxylate

Direct Lithiation Strategies for 1,3-Benzothiazole Precursors

Direct lithiation strategies provide a straightforward approach to Lithium;1,3-benzothiazole-2-carboxylate (B13909208) by activating the C-H bond at the 2-position of the 1,3-benzothiazole ring. This acidic proton is susceptible to removal by strong organolithium bases, paving the way for subsequent carboxylation.

Lithiation with Alkyl Lithium Reagents

The deprotonation of 1,3-benzothiazole at the C2 position is readily accomplished using potent alkyl lithium reagents. The choice of the specific alkyl lithium can influence the efficiency and conditions of the reaction. Commonly employed reagents include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi). The reaction is typically performed in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures (e.g., -78 °C) to prevent undesirable side reactions. The higher reactivity of t-BuLi and s-BuLi often allows for faster and more complete deprotonation compared to n-BuLi.

Table 1: Comparison of Alkyl Lithium Reagents for the Lithiation of 1,3-Benzothiazole

| Alkyl Lithium Reagent | Typical Reaction Temperature (°C) | Relative Reactivity | Notes |

| n-Butyllithium (n-BuLi) | -78 to 0 | Moderate | Most common and cost-effective reagent. |

| sec-Butyllithium (s-BuLi) | -78 | High | More reactive than n-BuLi, useful for less acidic protons. |

| tert-Butyllithium (t-BuLi) | -78 | Very High | Most reactive of the common alkyllithiums, can lead to side reactions if not controlled. |

The resulting 2-lithio-1,3-benzothiazole is a powerful nucleophile, poised for reaction with an appropriate electrophile.

Carboxylic Acid Precursor Routes via Metal-Halogen Exchange

An alternative to direct C-H activation is the use of halogenated benzothiazole (B30560) precursors, which can be converted to the desired lithium carboxylate through a metal-halogen exchange reaction. This method is particularly useful when the starting material is more readily available than the parent benzothiazole or when direct lithiation is complicated by other functional groups on the molecule.

Halogenated Benzothiazole Precursors

The synthesis begins with a 2-halogenated-1,3-benzothiazole, such as 2-bromo-1,3-benzothiazole or 2-chloro-1,3-benzothiazole. These precursors can be prepared from 2-aminothiophenol (B119425) through various synthetic routes. The reactivity of the halogen in the subsequent metal-halogen exchange reaction generally follows the trend I > Br > Cl, with iodo and bromo derivatives being the most commonly used.

Conversion to Lithium Carboxylate via Lithium Bases

The key step in this route is the metal-halogen exchange, where an organolithium reagent, typically n-butyllithium, is used to swap the halogen atom for a lithium atom. This reaction is generally very fast and is often carried out at low temperatures (-78 °C to -100 °C) in an ethereal solvent to generate the same 2-lithio-1,3-benzothiazole intermediate as in the direct lithiation pathway. The choice of the organolithium reagent can be critical to achieving a clean and efficient exchange without competing side reactions. Following the exchange, the resulting organolithium species is quenched with carbon dioxide to yield Lithium;1,3-benzothiazole-2-carboxylate.

Table 2: Metal-Halogen Exchange for the Synthesis of 2-Lithio-1,3-benzothiazole

| Halogenated Precursor | Lithium Base | Typical Conditions | Outcome |

| 2-Bromo-1,3-benzothiazole | n-Butyllithium | THF, -78 °C | Efficient bromine-lithium exchange. |

| 2-Chloro-1,3-benzothiazole | n-Butyllithium | THF, -78 °C | Slower exchange compared to the bromo derivative. |

| 2-Iodo-1,3-benzothiazole | n-Butyllithium | THF, -78 °C | Very rapid iodine-lithium exchange. |

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. While traditional methods often rely on hazardous reagents and solvents, greener alternatives are being explored.

For the synthesis of the benzothiazole-2-carboxylic acid precursor, which can then be converted to the lithium salt, several green approaches have been investigated. These include the use of more benign solvents such as water or ethanol, replacing harsh oxidizing agents like potassium permanganate (B83412) with cleaner alternatives like hydrogen peroxide in the presence of a suitable catalyst. wikipedia.org One patented method describes the oxidation of 2-methylbenzothiazole (B86508) using oxygen and hydrogen peroxide in an ethanol/water solvent system with a metalloporphyrin catalyst, which is noted for its low pollution and improved safety. wikipedia.org

Optimized Reaction Conditions and Yield Enhancement Strategies

Key parameters for optimization include the choice of oxidant, catalyst concentration, reaction temperature, and reaction time. The use of oxygen or hydrogen peroxide offers a greener alternative to traditional oxidizing agents like potassium permanganate. google.com The concentration of the metalloporphyrin catalyst is also a critical factor, with effective ranges cited between 10-200 ppm. google.com

To improve yields, controlling the reaction temperature is essential. The reaction is typically carried out at temperatures ranging from 40-140°C. google.com The duration of the reaction, generally between 2 to 12 hours, can also be optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts. google.com The selection of the solvent system, a mixture of water and ethanol, also plays a role in the reaction's success. google.com

For the conversion of the carboxylic acid to the lithium salt, yield enhancement strategies focus on ensuring the complete deprotonation of the carboxylic acid. Using a slight excess of the lithium base can drive the reaction to completion. The choice of solvent and reaction temperature can also influence the solubility of the resulting salt, which is a key factor for efficient isolation and purification.

| Parameter | Optimized Condition |

|---|---|

| Starting Material | 2-methylbenzothiazole |

| Catalyst | Mononuclear metalloporphyrin |

| Catalyst Concentration | 10-200 ppm |

| Oxidizing Agent | Oxygen (0.5-2.0 MPa) or 30% Hydrogen Peroxide |

| Solvent | Water/Ethanol mixture |

| Temperature | 40-140 °C |

| Reaction Time | 2-12 hours |

Scale-Up Considerations and Industrial Synthesis Challenges

The industrial-scale synthesis of this compound presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

For the synthesis of the 1,3-benzothiazole-2-carboxylic acid precursor, the primary challenges are related to the management of the oxidation reaction. When using oxygen as the oxidant, careful control of pressure and temperature is necessary to avoid potential hazards associated with pressurized reactions. google.com If hydrogen peroxide is used, the exothermic nature of the reaction requires an efficient heat management system to prevent thermal runaways. The cost and stability of the metalloporphyrin catalyst are also important considerations for large-scale production. google.com

The subsequent conversion to the lithium salt is a less hazardous step, but challenges can arise in the handling and isolation of the final product. Ensuring homogenous mixing of the carboxylic acid and the lithium base is crucial for complete reaction on a large scale. The physical properties of the resulting salt, such as its solubility and crystallinity, will dictate the choice of isolation and purification techniques, such as filtration and drying. thieme-connect.de

| Process Step | Challenge | Mitigation Strategy |

|---|---|---|

| Oxidation of 2-methylbenzothiazole | Handling of pressurized oxygen or exothermic reaction with H₂O₂ | Robust reactor design, precise process control, and effective cooling systems |

| Catalyst Management | Cost, stability, and recovery of the metalloporphyrin catalyst | Optimization of catalyst loading and development of catalyst recycling protocols |

| Neutralization Reaction | Ensuring complete reaction and managing heat of neutralization | Efficient mixing systems and controlled addition of reagents |

| Product Isolation | Efficient separation and drying of the final salt | Selection of appropriate filtration and drying equipment based on product properties |

| Safety and Environmental | Handling of chemicals and waste management | Implementation of stringent safety protocols and environmentally friendly waste disposal methods |

Despite a comprehensive search for crystallographic data on "this compound," no specific single-crystal X-ray diffraction studies for this exact compound could be located in the available scientific literature and crystallographic databases. As a result, the detailed analysis of its molecular and supramolecular architecture, as requested in the outline, cannot be provided at this time.

The requested article structure is heavily reliant on precise data obtained from single-crystal X-ray diffraction analysis, including:

Molecular and Supramolecular Architecture of Lithium;1,3 Benzothiazole 2 Carboxylate

Polymorphism and Crystallization Engineering

Without access to a published crystal structure, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and detail. Information on related compounds, such as other lithium carboxylates or different benzothiazole (B30560) derivatives, cannot be substituted to describe the unique structural characteristics of Lithium;1,3-benzothiazole-2-carboxylate (B13909208).

Therefore, the generation of the requested article is not possible until the crystal structure of Lithium;1,3-benzothiazole-2-carboxylate is determined and published in a peer-reviewed scientific source.

Theoretical Studies on Molecular Conformation and Stability

Theoretical chemistry provides powerful tools to predict the geometry, stability, and electronic properties of molecules. For this compound, computational studies would be crucial in understanding the intrinsic properties of the 1,3-benzothiazole-2-carboxylate anion and its interaction with the lithium cation.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the 1,3-benzothiazole-2-carboxylate anion, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable (ground state) geometry.

The interaction with the lithium cation introduces further complexity. DFT calculations would model the coordination of Li+ to the carboxylate group, and potentially to the nitrogen or sulfur atoms of the benzothiazole ring. Different coordination modes, such as monodentate, bidentate chelating, or bridging, would be modeled to identify the most energetically favorable arrangement.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the 1,3-benzothiazole-2-carboxylate Anion

| Parameter | Predicted Value | Notes |

| C=O Bond Length | ~1.25 Å | Typical for a carboxylate group. |

| C-O Bond Length | ~1.25 Å | Delocalization of negative charge. |

| C(ring)-C(carboxylate) Bond Length | ~1.50 Å | Single bond character. |

| Dihedral Angle (Ring-COO⁻) | 0-20° | Near-planar for maximum conjugation. |

Conformational Potential Energy Surface Mapping

To understand the flexibility of the 1,3-benzothiazole-2-carboxylate anion, a potential energy surface (PES) scan would be performed. This involves systematically changing a specific dihedral angle, primarily the one defining the rotation of the carboxylate group relative to the benzothiazole ring, and calculating the energy at each step. This process maps out the energy landscape, identifying low-energy conformers (energy minima) and the energy barriers to rotation (transition states).

A study on thiazole-5-carboxylic acid using DFT revealed the existence of multiple stable conformers based on the orientation of the carboxylic group. dergipark.org.trdergipark.org.tr A similar analysis for 1,3-benzothiazole-2-carboxylate would likely reveal at least two stable planar or near-planar conformers. The energy barrier between them would indicate the rotational freedom of the carboxylate group at room temperature. The results of such a scan are typically visualized in a plot of relative energy versus the dihedral angle.

Solution-State Aggregation Phenomena and Dynamics

In solution, lithium salts, particularly those of organic anions, are known to form a variety of aggregates, ranging from simple ion pairs to dimers, tetramers, and larger clusters. The nature and extent of this aggregation are highly dependent on the solvent, concentration, and temperature.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique for studying mixtures and characterizing the size of molecules and aggregates in solution. researchgate.net It separates the NMR signals of different species based on their diffusion coefficients, which are inversely related to their hydrodynamic radius (and thus, their size).

A DOSY experiment on this compound in a solvent like THF-d8 would reveal the presence of different aggregation states. Monomers, dimers, and higher-order aggregates would exhibit progressively smaller diffusion coefficients. By analyzing the diffusion dimension of the 2D DOSY spectrum, one could identify and potentially quantify the different species present in equilibrium. This technique has been successfully applied to characterize the complex aggregation behavior of various organolithium reagents. rsc.org

Table 2: Illustrative Diffusion Coefficients for Hypothetical Aggregates of this compound in THF-d8

| Species | Proposed Formula | Expected Diffusion Coefficient (log D, m²/s) |

| Monomer | [BTZ-COO]Li | -9.0 to -9.2 |

| Dimer | ([BTZ-COO]Li)₂ | -9.3 to -9.5 |

| Tetramer | ([BTZ-COO]Li)₄ | -9.6 to -9.8 |

Note: BTZ-COO refers to the 1,3-benzothiazole-2-carboxylate anion. Values are hypothetical and for illustrative purposes.

Computational Modeling of Solution-Phase Aggregates

Computational modeling complements experimental techniques by providing detailed structural and energetic insights into aggregation phenomena. Using DFT, one could model the structures of potential aggregates (dimers, trimers, tetramers, etc.) of this compound.

These calculations would explore different possible arrangements, for instance, ladder-like or cubane-like structures, which are common for lithium aggregates. By calculating the binding energies of these aggregates, it is possible to predict their relative stabilities. Furthermore, to better mimic the solution environment, an implicit solvent model (like the Polarizable Continuum Model, PCM) or the inclusion of explicit solvent molecules coordinating to the lithium ions can be incorporated into the calculations. Such studies on other lithium compounds have been crucial in understanding the influence of aggregation on reactivity.

Reactivity and Mechanistic Pathways Involving Lithium;1,3 Benzothiazole 2 Carboxylate

Role as a Lithium Source in Organometallic Reactions

The compound can be viewed as a salt derived from the deprotonation of 1,3-benzothiazole-2-carboxylic acid. The C-Li bond in the conceptual precursor, 2-lithiobenzothiazole, imparts significant nucleophilic character to the C2 carbon of the benzothiazole (B30560) ring, making it a valuable reagent in organometallic chemistry.

While direct transmetalation studies with Lithium;1,3-benzothiazole-2-carboxylate (B13909208) are not extensively detailed, the behavior of related 2-lithiated heterocycles provides a strong basis for its potential in such reactions. Transmetalation is a fundamental process in organometallic chemistry where an organic group is transferred from a more electropositive metal (like lithium) to a less electropositive one (like a transition metal). This process is crucial for the synthesis of a wide array of organometallic complexes.

The benzothiazole moiety is known to coordinate with various transition metals, including ruthenium, osmium, copper, and iridium, acting as a ligand. nih.govbiointerfaceresearch.comfrontiersin.orgacs.orgmdpi.com The formation of organometallic complexes involving a direct carbon-metal bond with the benzothiazole ring often proceeds through a lithiated intermediate. For instance, 2-lithiated benzothiazole can react with transition metal halides, leading to the substitution of lithium with the transition metal. This suggests that Lithium;1,3-benzothiazole-2-carboxylate could similarly serve as a benzothiazole-2-yl transfer agent to transition metal centers, although the presence of the carboxylate group may influence the reaction pathway, potentially acting as a secondary coordinating site.

Table 1: Examples of Benzothiazole-Based Organometallic Complexes

| Transition Metal | Ligand Type | Application/Study |

|---|---|---|

| Ruthenium(II) | 2-Phenylbenzothiazole | Anticancer agents nih.govfrontiersin.org |

| Osmium(II) | 2-Phenylbenzothiazole | Anticancer agents nih.govfrontiersin.org |

| Iridium(I) | Benzothiazolin-2-ylidene | Carbene complexes acs.org |

The C2 position of the benzothiazole ring is the most acidic, making it susceptible to deprotonation by strong bases like n-butyllithium to form 2-lithiobenzothiazole. nih.govumich.edu This lithiated species is a potent nucleophile and readily reacts with a variety of electrophiles. The introduction of the carboxylate group at this position, as in this compound, is itself the result of such a reaction, specifically with carbon dioxide as the electrophile. soton.ac.uk

Should the decarboxylation of this compound occur to regenerate the 2-lithiobenzothiazole intermediate, it would be expected to react with various electrophiles. This reactivity allows for the introduction of diverse functional groups at the 2-position of the benzothiazole ring.

Table 2: Electrophilic Trapping of 2-Lithiobenzothiazole

| Electrophile | Product | Research Context |

|---|---|---|

| Iodine (I₂) | 2-Iodobenzothiazole | Synthesis of functionalized heterocycles thieme-connect.denih.gov |

| Diethyl chlorophosphite | Diethyl benzothiazole-2-phosphonate | Synthesis of heteroaromatic phosphonates nih.gov |

Carboxyl Group Reactivity and Derivatization

The carboxylate group is a key functional moiety in this compound, and its reactivity is central to the compound's synthetic utility. This includes decarboxylation to generate other reactive species and conversion into derivatives like amides and esters.

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction pathway for benzothiazole-2-carboxylic acid, the protonated form of the lithium salt. This reaction typically occurs upon heating and results in the formation of unsubstituted benzothiazole. thieme-connect.de The reaction proceeds readily because the benzothiazole ring can stabilize the negative charge that develops at the C2 position upon loss of CO₂. masterorganicchemistry.com

Recent studies have also explored using potassium benzothiazole-2-carboxylate in CO₂ exchange reactions. In this process, the carboxylate can undergo decarboxylation to generate CO₂ and a highly basic benzothiazolyl anion, which can then deprotonate another substrate, facilitating its carboxylation with the released CO₂. soton.ac.uk

Table 3: Decarboxylation of Benzothiazole-2-carboxylic Acid

| Reaction Conditions | Product | Yield | Reference |

|---|

The carboxylic acid corresponding to the title salt, 1,3-benzothiazole-2-carboxylic acid, can undergo standard derivatization reactions such as amidation and esterification. libretexts.org These reactions involve the condensation of the carboxylic acid with an amine or an alcohol, respectively, typically requiring an acid catalyst and removal of water to drive the reaction to completion.

Amidation: The reaction with primary or secondary amines yields N-substituted benzothiazole-2-carboxamides. These reactions can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid for nucleophilic attack by the amine. bohrium.com

Esterification: Similarly, reaction with alcohols in the presence of an acid catalyst (like sulfuric acid) or a coupling agent produces benzothiazole-2-carboxylates. Steglich esterification, using DCC and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is an effective method for synthesizing such esters under mild conditions. researchgate.net

These derivatization methods are crucial for modifying the properties of the benzothiazole core, often for applications in medicinal chemistry and materials science. researchgate.netnih.gov

Benzothiazole Moiety as a Ligand and Protecting Group

The benzothiazole ring system possesses distinct electronic and structural features that allow it to function as both a ligand in coordination chemistry and potentially as a protecting group in organic synthesis.

The nitrogen and sulfur atoms within the benzothiazole ring have lone pairs of electrons, making them effective coordination sites for metal ions. mdpi.com Benzothiazole derivatives are known to form stable complexes with a variety of transition metals, acting as monodentate or bidentate ligands. nih.govbiointerfaceresearch.comfrontiersin.org The coordination can occur through the nitrogen atom, the sulfur atom, or via a carbon atom if the ring is metalated. This ligating ability is fundamental to the use of benzothiazole-based compounds in catalysis and as metallodrugs. nih.govfrontiersin.org

While less common, the benzothiazole group could conceptually be used as a protecting group. A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting while chemical modifications are made elsewhere in the molecule. organic-chemistry.org For example, a functional group could be converted into a 2-substituted benzothiazole. The stability of the benzothiazole ring to certain reagents, coupled with known methods for its cleavage or modification (e.g., ring-opening with bases), could allow for its use in protection/deprotection sequences. thieme-connect.de However, this application is not as widely established as its role as a ligand.

Coordination to Metal Centers

The 1,3-benzothiazole-2-carboxylate anion is an effective ligand in coordination chemistry, capable of binding to metal ions through several modes. The benzothiazole moiety itself contains active metal-binding sites, notably the ring's nitrogen and sulfur atoms, which can coordinate with transition metals to form stable complexes. biointerfaceresearch.com The addition of the carboxylate group at the C2 position introduces a versatile coordination site.

Carboxylate ligands are well-known to coordinate to metal centers in various ways wikipedia.org:

Monodentate (κ¹): One oxygen atom of the carboxylate group binds to the metal center.

Bidentate Chelating (κ²): Both oxygen atoms of the carboxylate group bind to the same metal center, forming a stable chelate ring.

Bidentate Bridging: The carboxylate group bridges two different metal centers.

In the case of 1,3-benzothiazole-2-carboxylate, it can act as a bidentate ligand, coordinating through the carboxylate oxygen atoms and the thiazole (B1198619) nitrogen atom. This chelation can lead to the formation of stable metallacycles. For instance, studies on related aminothiazole-linked metal chelates show that coordination often involves the azomethine nitrogen and a hydroxyl oxygen, resulting in stable octahedral or other geometric configurations around the central metal atom. acs.org The specific coordination mode adopted by this compound will depend on the nature of the metal ion, the solvent system, and the presence of other competing ligands.

| Coordination Mode | Binding Atoms | Description | Potential Complex Structure |

|---|---|---|---|

| Monodentate | One Carboxylate Oxygen | The ligand binds to a single metal center through one of its oxygen atoms. | [M(L)n] |

| Bidentate Chelating | Two Carboxylate Oxygens | Both oxygen atoms bind to the same metal center, forming a four-membered ring. | [M(L)n] (chelate) |

| Bidentate Bridging | Two Carboxylate Oxygens | The carboxylate group links two separate metal centers. | [M-L-M']n |

| Bidentate N,O-Chelating | Thiazole Nitrogen, One Carboxylate Oxygen | The ligand forms a five-membered chelate ring with the metal center. | [M(L)n] (chelate) |

Role in Chiral Auxiliaries and Asymmetric Synthesis

The use of specific benzothiazole derivatives in asymmetric synthesis is an area of ongoing research. Chiral benzothiazepines, for example, have been synthesized using metal-catalyzed asymmetric reactions. bohrium.com However, the direct application of this compound as a chiral auxiliary in asymmetric synthesis is not extensively documented in scientific literature. For a molecule to function as a chiral auxiliary, it must itself be chiral and be capable of directing a stereoselective reaction. While the 1,3-benzothiazole-2-carboxylate scaffold can be modified to incorporate chiral centers, the parent compound is achiral and thus cannot function as a chiral auxiliary in its native form.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the reaction mechanisms of benzothiazole derivatives. researchgate.net These methods allow for the detailed study of molecular geometries, electronic structures, and the energetics of reaction pathways, offering insights that can be difficult to obtain through experimental means alone. researchgate.net

Transition State Analysis and Reaction Energetics

Computational studies on related benzothiazole systems have successfully elucidated complex reaction mechanisms by identifying transition states and calculating activation barriers. For example, in the gas-phase oxidation of 2-methylbenzothiazole (B86508) by hydroxyl radicals, a multistep pathway was proposed based on DFT calculations. nih.govacs.org The initial hydrogen abstraction from the methyl group was found to have a specific activation barrier of 8.0 kcal/mol, leading to a radical intermediate. nih.gov Subsequent steps involving interactions with molecular oxygen and nitrogen monoxide were also modeled to map out the complete reaction coordinate. nih.govacs.org

Such analyses for reactions involving this compound would similarly involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states).

Energy Profiling: Determining the relative energies of all species along the reaction pathway to calculate activation energies and reaction enthalpies.

Studies on carboxylate-assisted C–H activation mechanisms have shown the importance of both kinetic and thermodynamic factors in determining reaction outcomes, which can be effectively modeled computationally. nih.govacs.org

Kinetic and Thermodynamic Aspects of Reactivity

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for controlling reaction outcomes. Experimental kinetic studies on the parent benzothiazole molecule have provided valuable data on its reactivity. For instance, the reaction of benzothiazole with ozone in water was found to follow second-order kinetics. nih.gov The study distinguished between the direct reaction with ozone and the indirect reaction involving free radicals, determining their respective rate constants.

| Reaction Type | Rate Constant (k) | Description |

|---|---|---|

| Direct Reaction (kD) | 2.3 M⁻¹s⁻¹ | Second-order rate constant for the direct reaction between ozone and benzothiazole. |

| Indirect Reaction (kI) | 6 x 10⁹ M⁻¹s⁻¹ | Second-order rate constant for the reaction involving free radical mechanisms. |

The data indicates that the free radical pathway is significantly faster and accounts for the majority of benzothiazole removal under the studied conditions. nih.gov

Applications of Lithium;1,3 Benzothiazole 2 Carboxylate in Advanced Organic Synthesis

Precursor in Heterocyclic Synthesis

The primary role of Lithium;1,3-benzothiazole-2-carboxylate (B13909208) in synthesis is as a stable, solid-form precursor to the 1,3-benzothiazole-2-carboxylic acid scaffold. This carboxylic acid derivative is a key building block for the elaboration of more complex molecular architectures, including fused ring systems and biologically active derivatives. nih.gov

While direct application of Lithium;1,3-benzothiazole-2-carboxylate for the construction of fused ring systems is not extensively documented, its corresponding carboxylic acid and derivatives are valuable starting materials for such transformations. The carboxylate functional group can be converted into other reactive groups that facilitate intramolecular cyclization reactions. For instance, conversion to an amide followed by a Pictet-Spengler or Bischler-Napieralski-type reaction could, in principle, lead to the formation of new rings fused to the benzothiazole (B30560) core.

Furthermore, modern synthetic methods involving C-H activation on related benzothiadiazole systems have been shown to generate fused carbazoles, demonstrating the potential for intramolecular cyclization strategies on these types of heterocycles. nih.gov Similar strategies, starting from appropriately substituted derivatives of 1,3-benzothiazole-2-carboxylic acid, could provide a pathway to novel fused heterocyclic systems. growingscience.com

A significant application of 1,3-benzothiazole-2-carboxylic acid, for which the lithium salt is a direct precursor, is in the synthesis of biologically active amides. The coupling of the carboxylic acid with various amines is a common and effective method for generating extensive libraries of compounds for pharmacological screening. Benzothiazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and hemostatic properties. pharmacyjournal.innih.govrsc.org

The synthesis typically involves the activation of the carboxylic acid (derived from its lithium salt) with a coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC), followed by reaction with a primary or secondary amine to form the corresponding amide bond. nih.gov This straightforward approach has been utilized to synthesize a variety of potent molecular hybrids.

Table 1: Examples of Biologically Active Amides Derived from 1,3-Benzothiazole-2-carboxylic Acid Precursors

| Amine Coupling Partner | Resulting Derivative Class | Biological Activity Investigated | Reference |

| Various Cinnamic Acids | Benzothiazole-Cinnamide Hybrids | Hemostatic Agents | rsc.org |

| 2-Aminobenzothiazole (B30445) | Bis-Benzothiazole Amides | Antimicrobial | researchgate.netimpactfactor.org |

| Profens (e.g., Ibuprofen) | Benzothiazole-Profen Hybrids | Anti-inflammatory (NSAID) | nih.gov |

| Picoline Derivatives | Picolinamide-Benzothiazoles | General Pharmacological Screening | nih.gov |

These studies underscore the importance of the benzothiazole-2-carboxylate scaffold as a cornerstone for developing new therapeutic agents. The lithium salt provides a convenient and stable entry point for these synthetic endeavors.

Role in Catalysis and Organocatalysis

The utility of chemical compounds often extends beyond their role as structural building blocks into the realm of catalysis, where they can facilitate or accelerate chemical reactions.

A review of the scientific literature indicates that this compound has not been reported for use as a ligand in transition metal-catalyzed reactions. While the benzothiazole nucleus, with its nitrogen and sulfur heteroatoms, possesses coordination potential, this specific carboxylate salt has not been developed as a ligand for catalytic applications.

Similarly, there are no documented instances of this compound being employed as an organocatalyst. The field of organocatalysis relies on small organic molecules to catalyze reactions, but the structural features of this compound have not been exploited for such purposes to date.

Reagent in Cross-Coupling Reactions

Cross-coupling reactions are a pillar of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. This compound and its closely related derivatives are highly relevant in this context, primarily through two distinct mechanistic pathways: direct coupling of organolithium species and decarboxylative coupling.

The closely related 2-lithiated benzothiazole, generated by the direct deprotonation of benzothiazole with a strong base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is a potent nucleophile. nih.gov This organolithium intermediate can participate in various cross-coupling reactions, serving as a direct method to functionalize the C-2 position. nih.govresearchgate.net

More recently, decarboxylative cross-coupling has emerged as a powerful and sustainable alternative to traditional methods that often require organohalide precursors. nus.edu.sgnih.gov In this approach, a carboxylic acid (or its salt) is coupled with a partner, extruding carbon dioxide as the only byproduct. Heteroaromatic carboxylic acids are excellent substrates for these transformations. This compound is an ideal candidate for such reactions, serving as a benzothiazol-2-yl anion synthon after decarboxylation. This strategy can be used to form C-C, C-S, and C-N bonds. nus.edu.sgnih.gov

Table 2: Potential and Realized Cross-Coupling Strategies Involving Benzothiazole-2-Carboxylate and Related Species

| Coupling Strategy | Reagent/Precursor | Coupling Partner | Key Features | Reference |

| Kumada-Type Coupling | 2-Lithiated Benzothiazole | Aryl/Vinyl Halides | Direct use of the C-2 organometallic species. | nih.govresearchgate.net |

| Decarboxylative Arylation | Phenylacetic Acids | Benzothiazole | Forms 2-aryl-benzothiazoles via a Cu-catalyzed process. | organic-chemistry.orgacs.org |

| Decarboxylative C-S Coupling | 2-Nitrobenzoic Acid | Benzyl Thiol | Forms a benzothiazole derivative via decarboxylation and intramolecular cyclization. | nus.edu.sg |

| Photocatalytic Decarboxylative Coupling | α-Keto Acids | 2-Aminothiophenols | A metal-free, light-induced method to synthesize benzothiazoles. | researchgate.net |

| Oxidative C-H/C-H Coupling | Benzothiazole | Thiophenes/Thiazoles | A palladium-catalyzed direct coupling of two heteroarenes. | researchgate.net |

The development of decarboxylative methods, in particular, highlights a promising future application for this compound as a readily available and environmentally benign reagent for introducing the valuable benzothiazole moiety in the synthesis of complex organic molecules. organic-chemistry.orgacs.org

Suzuki, Sonogashira, and Heck Type Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds. The role of this compound in these reactions is likely to be multifaceted, potentially acting as a ligand, a base, or an additive that modulates the catalytic cycle.

The nitrogen atom within the benzothiazole ring can coordinate with the palladium catalyst. This coordination can influence the electronic properties and stability of the catalytic species, thereby affecting the reaction's efficiency. In some instances, benzothiazole derivatives have been shown to act as directing groups, facilitating the oxidative addition step in the catalytic cycle. For hindered substrates, the benzothiazole nitrogen can play a crucial role in the formation of a palladacyclic intermediate, which can promote the coupling reaction. nih.gov

Furthermore, lithium salts are known to have a significant impact on palladium-catalyzed cross-coupling reactions. Lithium chloride, for example, has been demonstrated to accelerate these reactions by facilitating the reduction of Ni(II) to Ni(0) in related multimetallic systems and by counteracting autoinhibition by zinc salts. nih.gov While not a chloride, the lithium cation of this compound could play a similar role in stabilizing intermediates or accelerating key steps in the catalytic cycle.

The carboxylate group itself could also influence the reaction. While less common than phosphine (B1218219) or N-heterocyclic carbene ligands, carboxylates can coordinate to the metal center and participate in the catalytic cycle. The basicity of the carboxylate could also be sufficient to facilitate the transmetalation step in certain Suzuki-Miyaura couplings, although stronger bases are typically employed.

A hypothetical application of this compound in a Suzuki coupling is presented in the table below, outlining the potential roles of the compound's different components.

| Component | Potential Role in Suzuki Coupling | Plausible Mechanism of Action |

| Benzothiazole Nitrogen | Ligand/Directing Group | Coordination to the palladium center, facilitating oxidative addition and stabilizing the catalytic species. |

| Lithium Cation | Lewis Acidic Additive | Stabilization of anionic intermediates; acceleration of reductive elimination. |

| Carboxylate Anion | Base/Ligand | Deprotonation of the boronic acid; coordination to the palladium center. |

Stereoselective Synthesis and Chiral Induction

The development of methods for stereoselective synthesis is a central goal in modern organic chemistry, particularly for the preparation of pharmaceuticals and other biologically active molecules. While there is no direct literature on the use of this compound for chiral induction, the principles of asymmetric synthesis suggest potential avenues for its application.

One plausible approach involves the use of chiral lithium amides as non-covalent, or "traceless," chiral auxiliaries. nih.govacs.orgnih.gov In this strategy, a chiral lithium amide forms a mixed aggregate with an achiral lithium enolate derived from a carboxylic acid. This chiral aggregate then reacts with an electrophile, and the stereochemical outcome is dictated by the chiral environment of the aggregate. After the reaction, the chiral amine can be easily removed by a simple acid-base extraction.

If this compound were to be deprotonated at a position alpha to a carbonyl group on a substituent, the resulting lithium enolate could potentially form a mixed aggregate with a chiral lithium amide. The benzothiazole moiety could influence the geometry and reactivity of this aggregate, potentially leading to high levels of stereoselectivity in subsequent reactions such as alkylations or aldol (B89426) additions.

The table below outlines a hypothetical scenario for chiral induction using a derivative of this compound.

| Reaction Type | Chiral Auxiliary | Proposed Intermediate | Expected Outcome |

| Asymmetric Alkylation | Chiral Lithium Amide | Mixed aggregate of the lithium enolate of the benzothiazole derivative and the chiral lithium amide. | Enantiomerically enriched product with a new stereocenter alpha to the carbonyl group. |

| Asymmetric Aldol Reaction | Chiral Lithium Amide | Chiral lithium enolate aggregate | Diastereo- and enantiomerically enriched beta-hydroxy carbonyl compound. |

Polymerization Initiators and Additives

Lithium compounds are widely used as initiators in anionic polymerization, a process that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. google.com While simple organolithium compounds like n-butyllithium are common initiators, more complex lithium compounds can be used to introduce specific functionalities at the beginning of the polymer chain or to influence the polymerization process in other ways. Lithium catalysts are also effective for the ring-opening polymerization (ROP) of cyclic monomers. rsc.orgpsu.eduresearchgate.net

This compound could potentially act as an initiator for the polymerization of certain monomers. The carboxylate group could initiate the ring-opening polymerization of cyclic esters like lactide or caprolactone. The resulting polymer would have a benzothiazole-containing end group, which could impart desirable properties such as UV stability, fluorescence, or biological activity.

Alternatively, the compound could serve as an additive in polymerization reactions. The benzothiazole moiety is known to have applications in polymer chemistry, for instance, as a component of dyes or as an accelerator in vulcanization processes. researchgate.netpcbiochemres.com Incorporating this functionality into a polymer via the initiator or as an additive could be a convenient way to modify the properties of the final material.

The potential applications of this compound in polymerization are summarized in the table below.

| Application | Polymerization Type | Potential Monomers | Anticipated Polymer Properties |

| Initiator | Anionic Ring-Opening Polymerization | Lactide, Caprolactone, Ethylene (B1197577) Oxide | Biodegradable polymers with benzothiazole end-groups, potentially exhibiting enhanced thermal stability or specific optical properties. |

| Additive | Radical Polymerization | Styrene, Acrylates | Modification of polymer properties, such as UV absorption or fluorescence. |

Coordination Chemistry and Complexation Studies of Lithium;1,3 Benzothiazole 2 Carboxylate

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving the 1,3-benzothiazole-2-carboxylate (B13909208) ligand typically proceeds via the reaction of a soluble salt of the desired metal with either 1,3-benzothiazole-2-carboxylic acid or its lithium salt in a suitable solvent. The resulting complexes can be isolated as crystalline solids and their structures elucidated through techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis.

The coordination chemistry of 1,3-benzothiazole-2-carboxylate with main group metals, particularly lithium, is characterized by the formation of coordination polymers. In these structures, the lithium ions are often bridged by the carboxylate groups of the ligand, leading to the formation of extended one-, two-, or three-dimensional frameworks. acs.orgrsc.org The coordination environment around the lithium ion is typically tetrahedral or distorted tetrahedral, involving oxygen atoms from the carboxylate groups and potentially solvent molecules.

Several lithium carboxylate frameworks have been synthesized using solvothermal methods, resulting in multidimensional structures. acs.orgrsc.org For instance, studies on related lithium coordination polymers have revealed the formation of tetrameric inorganic motifs and discrete tetrahedra, which are then interconnected by the organic ligands. rsc.org The structural diversity of these complexes is often influenced by the choice of solvent and the reaction conditions.

Table 1: Structural Features of Representative Lithium Carboxylate Coordination Polymers

| Compound | Structural Motif | Coordination Geometry of Li+ | Bridging Ligand |

|---|---|---|---|

| [Li4(H2O)2(EDTA)] | 3D Framework | Tetrahedral | Carboxylate |

| [Li4(H2O)4(BTCA)] | 2D Sheets | Tetrahedral | Carboxylate |

| (H2NMe2)2[Li2(H2O)2(BTCA)] | 1D Chains | Tetrahedral | Carboxylate |

Data synthesized from studies on aliphatic lithium carboxylate coordination polymers. rsc.org

The 1,3-benzothiazole-2-carboxylate ligand readily forms stable complexes with a variety of transition metals, including but not limited to chromium(III), cobalt(II), nickel(II), copper(II), and palladium(II). uobaghdad.edu.iq In these complexes, the ligand often acts as a bidentate chelating agent, coordinating to the metal center through one of the carboxylate oxygen atoms and the nitrogen atom of the benzothiazole (B30560) ring. This chelation results in the formation of a stable five-membered ring.

The synthesis of these complexes is typically achieved by reacting the metal salt with the ligand in a 1:2 metal-to-ligand molar ratio. uobaghdad.edu.iq The resulting coordination geometries are diverse and depend on the nature of the transition metal ion. For example, octahedral geometries are common for Co(II), Ni(II), and Cu(II) complexes, while Pd(II) complexes often exhibit a square planar geometry. uobaghdad.edu.iq

Table 2: Coordination Geometries of Transition Metal Complexes with 2,3-Dihydrobenzo[d]thiazole-2-carboxylic Acid

| Metal Ion | Coordination Geometry | Ligand Coordination Mode |

|---|---|---|

| Cr(III) | Octahedral | Bidentate (O,N) |

| Co(II) | Octahedral | Bidentate (O,N) |

| Ni(II) | Octahedral | Bidentate (O,N) |

| Cu(II) | Octahedral | Bidentate (O,N) |

| Pd(II) | Square Planar | Bidentate (O,N) |

Based on studies of closely related benzothiazole carboxylic acid ligands. uobaghdad.edu.iq

The coordination chemistry of 1,3-benzothiazole-2-carboxylate extends to the f-block elements. Lanthanide(III) ions, known for their high coordination numbers and preference for oxygen-donor ligands, readily form complexes with this ligand. In these complexes, the coordination is primarily through the carboxylate group, which can bind in a bidentate fashion. The nitrogen atom of the benzothiazole ring may also participate in coordination, leading to the formation of polynuclear or polymeric structures.

Research on lanthanide complexes with ligands containing both benzothiazole and carboxylate functionalities has demonstrated the formation of complexes where the ligand coordinates through the nitrogen of the benzothiazole ring and a carbonyl oxygen. researchgate.net These complexes often include coordinated water molecules and can exhibit octahedral geometries. researchgate.net While specific studies on actinide complexes with 1,3-benzothiazole-2-carboxylate are limited, their coordination behavior is expected to be similar to that of the lanthanides, with a strong preference for the hard oxygen donors of the carboxylate group.

Ligand Binding Modes and Denticity

The 1,3-benzothiazole-2-carboxylate anion is a versatile ligand capable of adopting several coordination modes, which contributes to the structural diversity of its metal complexes. Its denticity can vary depending on the metal ion, the solvent system, and the presence of other coordinating ligands.

The most common coordination modes for the 1,3-benzothiazole-2-carboxylate ligand are monodentate, bidentate, and bridging.

Monodentate Coordination: In this mode, the ligand coordinates to a single metal center through one of the carboxylate oxygen atoms. This is often observed in complexes where steric hindrance or the presence of other strongly coordinating ligands prevents chelation.

Bidentate Coordination: Bidentate coordination can occur in two ways:

Chelating: The ligand forms a five-membered chelate ring by coordinating to a single metal center through one carboxylate oxygen and the benzothiazole nitrogen atom. This is a prevalent binding mode in complexes with transition metals. uobaghdad.edu.iq

Bridging: The two oxygen atoms of the carboxylate group can bridge two different metal centers. This mode is crucial in the formation of coordination polymers, especially with main group metals like lithium. acs.orgrsc.org

Bridging Coordination: The entire ligand can act as a bridge between two or more metal centers. This can involve the carboxylate group bridging two metals and the nitrogen atom coordinating to a third, leading to the formation of complex polynuclear or framework structures.

In solution, the 1,3-benzothiazole-2-carboxylate ligand can exist in equilibrium between different coordinated and uncoordinated forms. The formation of a stable five-membered chelate ring with transition metals is a significant driving force for complexation in solution. uobaghdad.edu.iq

The tendency of the carboxylate group to bridge metal ions can lead to aggregation and the formation of polynuclear species in solution, which can eventually precipitate as crystalline coordination polymers. The extent of aggregation is influenced by factors such as concentration, pH, and the nature of the solvent. The interplay between chelation and bridging coordination is a key factor in determining the final structure of the metal complex, whether it is a discrete mononuclear species or an extended polymeric network.

Magnetic Properties of Metal Complexes

The magnetic properties of metal complexes derived from 1,3-benzothiazole-2-carboxylate are fundamentally determined by the electronic configuration of the central metal ion and the geometry of the coordination sphere. Magnetic susceptibility measurements are a crucial tool for elucidating these features, providing insight into the number of unpaired electrons and the nature of magnetic interactions within the complex. uomustansiriyah.edu.iq

In paramagnetic complexes, where unpaired electrons are present, the effective magnetic moment (µ_eff) can be calculated from experimental susceptibility data. This value is often compared to the theoretical "spin-only" value to infer the geometry of the complex. For instance, the magnetic moments for Co(III) and Ru(III) complexes with a benzothiazole derivative ligand were found to be in the range of 1.65-3.92 Bohr Magnetons (B.M.), which is consistent with an octahedral geometry. biointerfaceresearch.com Similarly, a magnetic moment of 1.42 B.M. has been reported for a Cu(II) complex involving 1,3-benzothiazole. researchgate.net For complexes with metal ions having a d¹⁰ configuration, such as Zn(II) and Cd(II), a diamagnetic character (µ_eff = 0) is expected due to the absence of unpaired electrons. uomustansiriyah.edu.iq

Deviations from the spin-only value can arise from orbital contributions to the magnetic moment or from magnetic exchange interactions between metal centers in polynuclear complexes. The 1,3-benzothiazole-2-carboxylate ligand, through its carboxylate bridge, can facilitate such interactions. Carboxylate groups are known to mediate magnetic coupling, which can be either antiferromagnetic (leading to a decrease in the magnetic moment with decreasing temperature) or ferromagnetic. mdpi.com The specific nature of this coupling is influenced by the bridging mode of the carboxylate (e.g., syn-syn, syn-anti) and the orbital arrangement of the interacting metal ions. mdpi.com

The table below summarizes typical magnetic moment values for first-row transition metal ions in different geometries, which serves as a basis for interpreting experimental data for complexes with 1,3-benzothiazole-2-carboxylate.

| Metal Ion | d-Electrons | Geometry | Spin State | Typical µ_eff (B.M.) |

| Cr(III) | 3 | Octahedral | High Spin | ~3.87 |

| Mn(II) | 5 | Octahedral | High Spin | ~5.92 |

| Fe(III) | 5 | Octahedral | High Spin | ~5.92 |

| Fe(III) | 5 | Octahedral | Low Spin | ~2.2 |

| Co(II) | 7 | Octahedral | High Spin | ~4.3 - 5.2 |

| Ni(II) | 8 | Octahedral | High Spin | ~2.8 - 3.5 |

| Cu(II) | 9 | Octahedral | High Spin | ~1.7 - 2.2 |

| Zn(II) | 10 | Octahedral/Tetrahedral | - | 0 (Diamagnetic) |

Note: These are approximate spin-only values; actual experimental values can vary due to factors like spin-orbit coupling. uomustansiriyah.edu.iq

Spectroscopic Signatures of Complexation

The coordination of 1,3-benzothiazole-2-carboxylate to a metal ion induces significant changes in its vibrational and electronic spectra. These changes serve as clear signatures of complexation and provide valuable information about the coordination mode and the geometry of the resulting complex.

Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a primary tool for identifying the donor atoms involved in coordination. The 1,3-benzothiazole-2-carboxylate ligand is expected to act as a bidentate ligand, coordinating through the nitrogen atom of the thiazole (B1198619) ring and an oxygen atom of the carboxylate group.

Carboxylate Group Vibrations: In the free ligand, the carboxylate group exhibits characteristic asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching frequencies. Upon coordination to a metal ion, the positions of these bands shift. The magnitude of the separation between these two frequencies (Δν = ν_asym - ν_sym) is diagnostic of the carboxylate coordination mode (unidentate, bidentate chelating, or bidentate bridging). researchgate.net For instance, in complexes of 2-thioacetic acid benzothiazole, the C=O stretching band shifts to a lower frequency upon complexation, indicating coordination through the carbonyl oxygen. thescipub.com

Benzothiazole Ring Vibrations: The C=N stretching vibration of the thiazole ring, typically observed around 1570-1620 cm⁻¹, is sensitive to coordination. researchgate.netuobaghdad.edu.iq A shift in the frequency of this band upon complexation confirms the involvement of the thiazole nitrogen atom in the metal-ligand bond. qu.edu.iq New bands appearing in the far-IR region (typically 400-600 cm⁻¹) can often be assigned to M-O and M-N stretching vibrations, providing direct evidence of bond formation.

Electronic (UV-Visible) Spectroscopy: The electronic spectra of these complexes provide insights into their geometry and the nature of the metal-ligand bonding. The spectra typically display two types of transitions:

Intraligand Transitions: These high-intensity bands, usually found in the UV region, are attributed to π → π* and n → π* transitions within the benzothiazole and carboxylate moieties of the ligand. These bands may experience a shift (hypsochromic or bathochromic) upon coordination. thescipub.comacs.org

d-d Transitions and Charge Transfer: For complexes with transition metals having partially filled d-orbitals, weaker absorption bands appear in the visible or near-IR region. These correspond to electronic transitions between d-orbitals (d-d transitions). The energy and number of these bands are characteristic of the metal ion's d-electron configuration and the coordination geometry (e.g., octahedral, tetrahedral). biointerfaceresearch.comuomustansiriyah.edu.iq Additionally, intense ligand-to-metal charge transfer (LMCT) bands can sometimes be observed. acs.org

The table below outlines the expected spectroscopic changes upon complexation.

| Spectroscopic Technique | Key Signature | Interpretation |

| FT-IR | Shift in ν(C=N) of the thiazole ring | Coordination via the thiazole nitrogen atom. |

| Shift in ν_asym(COO⁻) and ν_sym(COO⁻) | Coordination via the carboxylate oxygen atom(s). | |

| Appearance of new bands at low frequency | Formation of M-N and M-O bonds. | |

| UV-Vis | Shifts in π → π* and n → π* bands | Perturbation of the ligand's electronic system upon coordination. |

| Appearance of new, weaker bands in the visible region | d-d transitions, indicative of the complex's geometry. | |

| Appearance of new, intense bands | Ligand-to-Metal Charge Transfer (LMCT) transitions. |

Theoretical Insights into Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), offer a powerful lens for examining the nature of metal-ligand interactions in complexes of 1,3-benzothiazole-2-carboxylate at an electronic level. These theoretical studies complement experimental data by providing detailed information on molecular geometry, bonding, and electronic structure. ufv.br

Geometry Optimization and Structural Analysis: DFT calculations can predict the most stable three-dimensional structure of the metal complexes. By optimizing the geometry, key structural parameters such as bond lengths (M-N, M-O) and bond angles can be determined with high accuracy. ufv.br These calculated parameters can be compared with experimental data from X-ray crystallography, where available, to validate the theoretical model. Furthermore, theoretical modeling can explore different possible isomers and coordination modes to identify the energetically most favorable arrangement.

Analysis of Metal-Ligand Bonding: The nature of the covalent and electrostatic interactions between the metal center and the 1,3-benzothiazole-2-carboxylate ligand can be thoroughly investigated.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. ufv.br In these complexes, the HOMO is often localized on the ligand, while the LUMO is centered on the metal, facilitating the analysis of ligand-to-metal charge transfer processes observed in electronic spectra. acs.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. In the context of these complexes, MEP analysis highlights the negative potential around the thiazole nitrogen and carboxylate oxygen atoms, confirming their role as the primary sites for metal coordination. acs.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a quantitative description of the donor-acceptor interactions that constitute the coordinate bond. It can quantify the charge transfer from the ligand's lone pair orbitals (on N and O) to the vacant orbitals of the metal ion, offering a detailed picture of the covalent character of the metal-ligand bond.

By combining these theoretical approaches, a comprehensive model of the electronic structure and bonding within these coordination complexes can be developed, providing deep insights that are often inaccessible through experimental methods alone.

Advanced Materials Science and Engineering Applications of Lithium;1,3 Benzothiazole 2 Carboxylate

Precursor for Advanced Functional Materials

The unique structure of lithium;1,3-benzothiazole-2-carboxylate (B13909208), which combines an alkali metal cation (Li+) with a heterocyclic carboxylate anion, makes it a promising building block for the synthesis of novel functional materials. The benzothiazole (B30560) ring offers rigidity and potential for π-π stacking interactions, while the carboxylate group provides a versatile coordination site for binding to metal centers.

Lithium;1,3-benzothiazole-2-carboxylate is a viable candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. In these structures, the 1,3-benzothiazole-2-carboxylate anion can act as an organic linker, bridging metal ions to form one-, two-, or three-dimensional networks. While specific research on MOFs using this exact lithium salt is not yet prevalent, the principles of MOF design and the behavior of similar ligands suggest this potential.

The formation of coordination polymers is well-documented for carboxylate-based ligands with various metal ions, including zinc(II) and iron(III). researchgate.netmdpi.comsemanticscholar.org For instance, zinc(II) carboxylate-based coordination polymers have shown versatility in applications such as sensing and catalysis. mdpi.com The benzothiazole moiety, as part of a larger ligand structure, has been successfully incorporated into coordination polymers, demonstrating its utility as a structural component. globethesis.com The lithium ion in this compound could either be a structural component of the framework or be exchanged with other metal ions to create heterometallic frameworks with tailored properties. The inherent luminescent properties of the benzothiazole group could also be harnessed to create fluorescent MOFs for sensing applications.

Table 1: Examples of Coordination Polymers with Related Ligands

| Metal Ion | Organic Ligand Component | Resulting Structure/Application | Reference |

|---|---|---|---|

| Fe(III) | 2-mercaptobenzothiazole | Coordination polymer | researchgate.net |

| Zn(II) | Polyaromatic Carboxylate | 1D and 3D Coordination Polymers for Catalysis | semanticscholar.org |

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, often leading to materials with enhanced or novel functionalities. This compound can serve as the organic component in such hybrids. For instance, it could be integrated into a silica (B1680970) or titania matrix through sol-gel processes, where the carboxylate group interacts with the inorganic network. The resulting hybrid material could exhibit improved thermal stability and mechanical properties, while retaining the potential optoelectronic characteristics of the benzothiazole unit.

Optoelectronic Materials Applications

The benzothiazole core is a well-known chromophore that is frequently utilized in the design of materials for optoelectronic applications due to its electron-deficient nature and high fluorescence quantum yields. nih.gov

Benzothiazole derivatives are recognized for their applications in organic light-emitting diodes (OLEDs), often serving as electron-transporting materials or as part of the emissive layer. semanticscholar.orgscilit.comresearchgate.net The incorporation of a benzothiazole unit into bipolar host materials has been shown to result in excellent thermal stability and high-efficiency phosphorescent OLEDs. scilit.com While direct use of this compound in OLEDs is not documented, the 1,3-benzothiazole-2-carboxylate ligand could be a component in more complex organic molecules designed as emitters or hosts in OLED devices. The lithium salt itself may find use in the processing of these materials or as a dopant to modify the electronic properties of the active layers.

Table 2: Performance of OLEDs with Benzothiazole-based Host Materials

| Host Material | Device Type | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency | Reference |

|---|---|---|---|---|

| Cz-BTZ | Red PhOLED | 27.82% | 36.21 lm/W | scilit.com |

| TPA-BTZ | Red PhOLED | 27.72% | - | scilit.com |

The benzothiazole moiety is also explored in the context of photosensitizers for applications like photodynamic therapy and in materials for photovoltaic devices. Benzothiazole-containing ligands have been shown to be effective sensitizers for the luminescence of lanthanide ions such as europium. nih.gov This suggests that coordination complexes involving the 1,3-benzothiazole-2-carboxylate ligand could act as light-harvesting components. In the realm of photovoltaics, benzothiadiazole derivatives, which are structurally related to benzothiazoles, are used to create low-bandgap polymers for organic solar cells. researchgate.net The electron-accepting nature of the benzothiazole ring makes it a suitable component for donor-acceptor type molecules used in organic photovoltaics.

Polymer Science and Engineering

In polymer science, this compound can be envisioned as either a monomer for polymerization or as an additive to modify polymer properties. The synthesis of polybenzothiazoles by reacting dicarboxylic acids with bis-(o-mercaptoarylamines) yields polymers with high thermal and oxidative stability. google.com This indicates that a polymer incorporating the 1,3-benzothiazole-2-carboxylate unit could exhibit desirable thermal properties.

Furthermore, polymers containing benzothiazole units have been synthesized for use as carrier polymers. researchgate.netuobaghdad.edu.iq Lithium salts are also commonly used in polymer electrolytes for lithium-ion batteries. While not its primary function, the presence of the lithium ion in this compound could impart some ionic conductivity if dispersed in a suitable polymer matrix, although its performance would depend on the salt's dissociation and the mobility of the ions.

Following a comprehensive search for scientific literature and data, it has been determined that there is no specific, publicly available research information on the chemical compound “this compound” for the applications outlined in the requested article structure.

Extensive queries related to its use in polymer science, nanomaterials fabrication, and energy storage have yielded no direct research findings. The search results pertain to related but distinct subjects, such as:

General synthesis methods for various benzothiazole derivatives.

The use of other lithium compounds (e.g., alkyllithiums) as polymerization initiators.

The application of different benzothiazole-containing molecules in polymer and materials science.

The role of other lithium carboxylates (e.g., lithium acetate, lithium trifluoroacetate) as electrolyte additives.

The study of different but related compounds such as dilithium-2,1,3-benzothiadiazole-4,7-dicarboxylate as an electrode material.

Polymerization initiator or chain transfer agent.

Functional polymer additive.

Component for creating supramolecular gels or liquid crystals.

Reagent for nanoparticle synthesis or surface functionalization.

Specific electrolyte component with a defined chemical role in energy storage devices.

Due to the complete absence of research data for "this compound" within the specified topics, generating a thorough, informative, and scientifically accurate article according to the provided outline is not possible. Proceeding would require speculation and fabrication of data, which would violate the core principles of accuracy and factuality.

Energy Storage Applications (excluding battery electrode performance details as physical property)

Separator Additives (focus on chemical interaction, not performance metrics)

The use of functional additives in the electrolyte is a strategic approach to modify the surface chemistry and interfacial properties of the battery separator in situ. While separators are often considered inert physical barriers, their surfaces play a critical role in the electrochemical processes of a battery. Additives that chemically interact with the separator surface can alter its properties, such as wettability and the uniformity of lithium-ion flux. This compound, as a separator additive, is investigated for its potential to form a dynamic, functional coating on the separator surface through specific chemical and physical interactions. The molecule's unique structure, combining a lithium carboxylate group with a benzothiazole moiety, allows for a multi-faceted interaction with common polyolefin separators like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).

The primary mechanism of interaction is the adsorption of the additive onto the separator's surface. This process is governed by the distinct chemical properties of the carboxylate and the benzothiazole functional groups.